5-Cyclohexylisoxazole-3-carboxylic Acid: Physicochemical Profiling and Synthetic Methodologies in Drug Discovery
5-Cyclohexylisoxazole-3-carboxylic Acid: Physicochemical Profiling and Synthetic Methodologies in Drug Discovery
Executive Summary
5-Cyclohexylisoxazole-3-carboxylic acid (CAS: 908856-66-6) is a highly functionalized heterocyclic building block that has garnered significant attention in modern medicinal chemistry. Featuring a rigid isoxazole core coupled with a lipophilic cyclohexyl ring, this compound serves as a critical intermediate in the design of neuroprotective agents, particularly for the treatment of tauopathies and neurodegenerative diseases characterized by α -synuclein aggregation[1].
This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and validated synthetic protocols, designed to equip drug development professionals with actionable, mechanistic insights.
Physicochemical Profile and Structural Rationale
Understanding the physical and chemical properties of 5-cyclohexylisoxazole-3-carboxylic acid is essential for predicting its behavior in both synthetic workflows and biological systems.
Core Chemical Properties
The following table summarizes the quantitative physicochemical data of the compound[2][3][4]:
| Property | Value |
| IUPAC Name | 5-Cyclohexyl-1,2-oxazole-3-carboxylic acid |
| CAS Number | 908856-66-6 |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.21 g/mol |
| SMILES | OC(=O)c1cc(on1)C1CCCCC1 |
| Consensus LogP | 0.93 – 1.19 |
| Predicted pKa | ~3.0 – 3.3 |
| H-Bond Donors | 1 |
| H-Bond Acceptors | 4 |
Mechanistic Causality in Drug Design
The architecture of this molecule is not arbitrary; each moiety serves a specific functional purpose in pharmacophore mapping:
-
The Isoxazole Core: Acts as a metabolically stable bioisostere for amide or ester linkages. It imposes a rigid geometric constraint, directing the spatial orientation of attached pharmacophores to precisely fit into target protein binding pockets.
-
The Cyclohexyl Moiety: Deliberately chosen to tune the lipophilicity (LogP ~1.19). In Central Nervous System (CNS) drug development, balancing aqueous solubility with lipophilicity is critical for crossing the Blood-Brain Barrier (BBB). The saturated ring provides steric bulk without the π−π stacking liabilities of aromatic rings.
-
The Carboxylic Acid: Functions as a synthetic handle for amide coupling. With a predicted pKa of ~3.0–3.3 (consistent with similar isoxazole-3-carboxylic acids), it is highly acidic compared to standard aliphatic carboxylic acids due to the electron-withdrawing nature of the adjacent isoxazole nitrogen and oxygen atoms[4].
Experimental Methodology: Synthesis and Validation
The synthesis of 5-cyclohexylisoxazole-3-carboxylic acid relies on a highly regioselective 1,3-dipolar cycloaddition followed by a base-catalyzed saponification[5]. The protocol below is designed as a self-validating system to ensure high purity and yield.
Step 1: Preparation of Ethyl 5-cyclohexylisoxazole-3-carboxylate
Objective: Construct the isoxazole ring via a [3+2] cycloaddition.
Protocol:
-
Reagent Assembly: In an Ace pressure tube, combine ethynylcyclohexane (0.600 g; 5.44 mmol) and ethyl 2-nitroacetate (1.23 mL; 10.87 mmol) in 9 mL of absolute ethanol.
-
Catalysis: Add 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.070 g; 0.60 mmol).
-
Causality: DABCO acts as a mild, non-nucleophilic base. It facilitates the dehydration of ethyl 2-nitroacetate to generate a transient nitrile oxide in situ. This highly reactive dipole immediately undergoes a concerted [3+2] cycloaddition with the terminal alkyne.
-
-
Reaction Execution: Seal the tube and heat at 80°C for 96 hours.
-
Purification: Evaporate the solvent under reduced pressure. Subject the residue to flash chromatography on silica gel (eluting with 20% to 80% dichloromethane in heptane).
-
Validation: The reaction yields ~1.18 g (97%) of the intermediate as an oil. Successful formation is validated via LC-MS showing ESI/APCI(+) peaks at m/z 224 [M+H]⁺ and 246 [M+Na]⁺[5].
Step 2: Saponification to 5-Cyclohexylisoxazole-3-carboxylic Acid
Objective: Unmask the carboxylic acid for downstream coupling.
Protocol:
-
Hydrolysis: Dissolve the ethyl 5-cyclohexylisoxazole-3-carboxylate (1.13 g; 5.06 mmol) in 1M sodium hydroxide aqueous solution (12.65 mL; 12.65 mmol). Stir at room temperature overnight.
-
Causality: The base attacks the electrophilic carbonyl carbon of the ester, displacing the ethoxide leaving group to form a water-soluble sodium carboxylate salt.
-
-
Precipitation: Acidify the solution to pH 1–2 by the dropwise addition of 6N hydrochloric acid.
-
Causality: Dropping the pH well below the predicted pKa (~3.0) ensures complete protonation of the carboxylate. Because the protonated acid is highly lipophilic and lacks charged solvation, it crashes out of the aqueous solution.
-
-
Isolation: Collect the formed precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under a high vacuum.
-
Validation: The process yields ~0.944 g (96%) of the pure acid as a solid. The purity of the system is self-validated by the complete disappearance of the ethyl ester signals (a distinct quartet at ~4.4 ppm and a triplet at ~1.4 ppm) in ¹H NMR spectroscopy[5].
Workflow Visualization
The following diagram illustrates the synthetic progression from raw materials to the final neuroprotective drug candidate, highlighting the logical relationship between chemical transformation and pharmacological application.
Caption: Synthesis and application workflow of 5-cyclohexylisoxazole-3-carboxylic acid.
Pharmacological Application and Safety
Role in Neurodegenerative Disease Modeling
Once synthesized, 5-cyclohexylisoxazole-3-carboxylic acid is frequently subjected to amide coupling (e.g., using HATU and N,N-diisopropylethylamine) with substituted tryptamines or indoles. For example, coupling with 2-(5-chloro-1H-indol-3-yl)ethanamine generates N-(2-(5-chloro-1H-indol-3-yl)ethyl)-5-cyclohexylisoxazole-3-carboxamide. These advanced derivatives are actively utilized in in vivo models to inhibit α -synuclein-mediated neuronal loss in the substantia nigra, showing potent EC₅₀ values in cell-based assays of synuclein cytotoxicity[1].
Safety and Regulatory Handling
When handling this intermediate, standard laboratory safety protocols must be observed. According to GHS classifications[2], the compound is categorized under:
-
Skin Irrit. 2 (H315): Causes skin irritation.
-
Eye Irrit. 2A (H319): Causes serious eye irritation.
-
STOT SE 3 (H336): May cause drowsiness, dizziness, or specific target organ toxicity via single exposure. Proper PPE (nitrile gloves, safety goggles) and handling within a certified fume hood are strictly required.
References
-
NextSDS. "5-cyclohexyl-1,2-oxazole-3-carboxylic acid — Chemical Substance Information." NextSDS Database. Available at:[Link]
-
Google Patents / WIPO. "INDOLE AMIDE DERIVATIVES AND RELATED COMPOUNDS FOR USE IN THE TREATMENT OF NEURODEGENERATIVE DISEASES." Googleapis Patent Database. Available at:[Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. nextsds.com [nextsds.com]
- 3. CAS:110256-15-0, 5-环丙基异噁唑-3-羧酸-毕得医药 [bidepharm.com]
- 4. 5-(2-Pyridyl)isoxazole-3-carboxylic Acid | 893638-37-4 [chemicalbook.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
